Cas no 210759-98-1 (1H-Inden-1-one, 2,3-dihydro-6-hydroxy-3-methyl-, (3S)-)

1H-Inden-1-one, 2,3-dihydro-6-hydroxy-3-methyl-, (3S)- structure
210759-98-1 structure
Product name:1H-Inden-1-one, 2,3-dihydro-6-hydroxy-3-methyl-, (3S)-
CAS No:210759-98-1
MF:C10H10O2
Molecular Weight:162.185203075409
CID:6794279

1H-Inden-1-one, 2,3-dihydro-6-hydroxy-3-methyl-, (3S)- 化学的及び物理的性質

名前と識別子

    • 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-3-methyl-, (3S)-
    • インチ: 1S/C10H10O2/c1-6-4-10(12)9-5-7(11)2-3-8(6)9/h2-3,5-6,11H,4H2,1H3/t6-/m0/s1
    • InChIKey: DXQBCHPPOHNECG-LURJTMIESA-N
    • SMILES: C1(=O)C2=C(C=CC(O)=C2)[C@@H](C)C1

じっけんとくせい

  • 密度みつど: 1?+-.0.06 g/cm3(Predicted)
  • Boiling Point: 314.2±41.0 °C(Predicted)
  • 酸度系数(pKa): 9.45±0.40(Predicted)

1H-Inden-1-one, 2,3-dihydro-6-hydroxy-3-methyl-, (3S)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8190-100.0mg
(3S)-6-hydroxy-3-methyl-indan-1-one
210759-98-1 95%
100.0mg
¥1780.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8190-250.0mg
(3S)-6-hydroxy-3-methyl-indan-1-one
210759-98-1 95%
250.0mg
¥2374.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8190-1.0g
(3S)-6-hydroxy-3-methyl-indan-1-one
210759-98-1 95%
1.0g
¥5935.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8190-500.0mg
(3S)-6-hydroxy-3-methyl-indan-1-one
210759-98-1 95%
500.0mg
¥3957.0000 2024-08-03

1H-Inden-1-one, 2,3-dihydro-6-hydroxy-3-methyl-, (3S)- 関連文献

1H-Inden-1-one, 2,3-dihydro-6-hydroxy-3-methyl-, (3S)-に関する追加情報

1H-Inden-1-one, 2,3-dihydro-6-hydroxy-3-methyl-, (3S)-

The compound 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-3-methyl-, (3S)- with CAS No. 210759-98-1 is a biologically active organic molecule that has garnered significant attention in the fields of pharmacology and organic synthesis. This compound belongs to the class of indenone derivatives, which are known for their diverse biological activities and structural versatility. The indenone skeleton serves as a fundamental framework for various natural products and synthetic molecules, making it a focal point in drug discovery and development.

Recent studies have highlighted the potential of 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-3-methyl-, (3S)- as a promising candidate in the development of novel therapeutic agents. Its unique structure, characterized by the presence of a hydroxyl group at position 6 and a methyl group at position 3, imparts distinctive electronic and steric properties. These properties contribute to its ability to interact with biological targets such as enzymes and receptors, making it a valuable tool in medicinal chemistry.

One of the most notable advancements in the study of this compound involves its application in neuroprotective therapies. Research has demonstrated that 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-3-methyl-, (3S)- exhibits potent antioxidant activity, which is crucial in mitigating oxidative stress—a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to scavenge free radicals and modulate cellular signaling pathways has positioned it as a potential lead molecule for developing treatments targeting these conditions.

In addition to its neuroprotective properties, this compound has also shown promise in anticancer research. Preclinical studies have revealed that 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-3-methyl-, (3S)- can induce apoptosis in cancer cells while sparing normal cells, indicating its selective cytotoxicity. This characteristic is highly desirable in anticancer drug development, where minimizing adverse effects on healthy tissues is paramount.

The synthesis of CAS No. 210759-98-1 has been optimized through various methodologies to enhance yield and purity. One such approach involves the use of enantioselective catalysis to ensure the formation of the desired (3S)-enantiomer. This enantiomer-specific synthesis is critical for maintaining the compound's bioactivity, as stereochemistry plays a pivotal role in molecular interactions within biological systems.

Furthermore, computational studies have provided deeper insights into the molecular mechanisms underlying the bioactivity of this compound. Molecular docking simulations have revealed that 1H-indenone derivatives can bind effectively to key residues on target proteins, suggesting a rational basis for their therapeutic potential. These findings underscore the importance of structure-based drug design in advancing this molecule toward clinical applications.

In conclusion, CAS No. 210759-98-1, or 1H-indenone derivative, represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a compelling candidate for developing innovative therapeutic agents across multiple disease areas. As research continues to uncover its full potential, this compound stands at the forefront of scientific exploration aimed at improving human health.

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Amadis Chemical Company Limited
(CAS:210759-98-1)
A1240066
Purity:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
Price ($):223/298/496/744